N-(2,2-Diethoxyethyl)isonicotinamide contains an amide functional group, which is a common intermediate in organic synthesis. It's possible this compound could be used as a building block for the creation of more complex molecules .
Isonicotinamide, a component of N-(2,2-Diethoxyethyl)isonicotinamide, is a pyridine derivative structurally related to vitamin B3 (niacin) . Research into pyridine derivatives has identified various medicinal properties, including anti-inflammatory and antimicrobial activity . Further investigation is needed to determine if N-(2,2-Diethoxyethyl)isonicotinamide possesses similar properties.
The presence of an ethoxy group (CH3CH2O) in N-(2,2-Diethoxyethyl)isonicotinamide suggests potential applications in material science. Ethoxy groups can influence properties like solubility and polarity, which can be useful in the design of new materials .
N-(2,2-Diethoxyethyl)isonicotinamide is a chemical compound with the molecular formula and a molecular weight of 238.28 g/mol. This compound features a unique structure that includes an isonicotinamide moiety, which is derived from nicotinic acid, combined with a diethoxyethyl substituent. Its structural characteristics contribute to its distinct chemical and biological properties, making it a subject of interest in various research fields, including medicinal chemistry and materials science .
The products formed from these reactions depend on the specific reagents and conditions used.
Research into the biological activity of N-(2,2-Diethoxyethyl)isonicotinamide suggests potential interactions with various biomolecules. It may modulate enzyme activity or receptor interactions, leading to various biological effects. The exact mechanisms of action are still being explored, but the compound's structural features indicate that it could play a role in therapeutic applications, particularly in pharmacology .
The synthesis of N-(2,2-Diethoxyethyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2,2-diethoxyethylamine. This reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
N-(2,2-Diethoxyethyl)isonicotinamide has various applications across different fields:
Studies focusing on N-(2,2-Diethoxyethyl)isonicotinamide's interactions with biological targets have indicated that it may bind to specific enzymes or receptors. This binding can modulate their activity, potentially leading to therapeutic effects. The precise molecular targets and pathways involved are still under investigation but are crucial for understanding its utility in medicinal chemistry .
Several compounds share structural similarities with N-(2,2-Diethoxyethyl)isonicotinamide. Notable examples include:
N-(2,2-Diethoxyethyl)isonicotinamide stands out due to its specific structural features that impart distinct chemical reactivity and biological activity compared to similar compounds. Its unique diethoxyethyl substituent differentiates it from other derivatives of isonicotinamide and nicotinamide, potentially affecting its stability and interaction profiles .
This comprehensive overview highlights the significance of N-(2,2-Diethoxyethyl)isonicotinamide in scientific research and its potential applications across various disciplines. Further studies will enhance understanding of its properties and broaden its applicability in both medicinal and industrial contexts.
The synthesis of N-(2,2-Diethoxyethyl)isonicotinamide represents a significant challenge in heterocyclic chemistry, requiring careful consideration of both amide bond formation strategies and protection of the ethoxy functionalities . The compound, with molecular formula C₁₂H₁₈N₂O₃ and molecular weight 238.28 g/mol, necessitates specialized synthetic approaches due to the presence of both pyridine and acetal moieties [2].
The formation of amide bonds constitutes one of the most fundamental transformations in organic synthesis, with numerous methodologies available for accessing N-(2,2-Diethoxyethyl)isonicotinamide [3] [4]. The most widely employed approaches involve the reaction of isonicotinic acid with 2,2-diethoxyethylamine under various coupling conditions .
Carbodiimide-Mediated Coupling Reactions
Carbodiimide coupling reagents, particularly N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N,N'-dicyclohexylcarbodiimide, represent the gold standard for amide bond formation in the synthesis of N-(2,2-Diethoxyethyl)isonicotinamide [3] [5]. These reagents facilitate the activation of isonicotinic acid through the formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by 2,2-diethoxyethylamine [4]. The reaction typically proceeds under mild conditions at room temperature in dry solvents such as dichloromethane or N,N-dimethylformamide, yielding the desired amide in 85-95% efficiency [3].
The mechanism involves initial activation of the carboxylic acid by the carbodiimide, followed by addition of coupling additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole to suppress side reactions and improve coupling efficiency [4]. These additives form more reactive intermediates that minimize racemization and reduce the formation of N-acylurea byproducts [3].
Acid Chloride Methodology
The acid chloride approach represents another highly effective strategy for synthesizing N-(2,2-Diethoxyethyl)isonicotinamide [3] [6]. This method involves the preliminary conversion of isonicotinic acid to isonicotinoyl chloride using reagents such as thionyl chloride or phosphorus oxychloride, followed by treatment with 2,2-diethoxyethylamine in the presence of a tertiary amine base . The reaction proceeds rapidly at room temperature, typically completing within 2-4 hours with yields ranging from 90-95% [3].
The advantages of this approach include excellent reactivity and high yields, while the primary limitation involves the requirement for preliminary acid chloride preparation and the need for anhydrous conditions [3]. The reaction mechanism follows a classical nucleophilic acyl substitution pathway, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to tetrahedral intermediate formation and subsequent chloride elimination [6].
Uronium and Phosphonium Salt Coupling
Advanced coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate offer superior performance in the synthesis of sterically hindered amides like N-(2,2-Diethoxyethyl)isonicotinamide [3] [7]. These reagents demonstrate exceptional reactivity under mild conditions, typically providing yields of 88-95% within 1-4 hours [3].
The phosphonium salt reagents, including (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, exhibit particular efficacy in coupling reactions involving hindered substrates [3]. The reaction mechanism involves formation of highly reactive benzotriazole esters that undergo rapid aminolysis to form the desired amide product [7].
| Technique | Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride Method | Acid chloride, amine, base (triethylamine) | 85 | RT, 2-6 hours, inert atmosphere | High reactivity, good yields | Requires acid chloride preparation |
| Carbodiimide Coupling | DCC/EDC, HOBt/HOAt, amine | 90 | RT, 4-12 hours, dry solvent | Mild conditions, broad substrate scope | Expensive reagents, side products |
| Acid Anhydride Reaction | Acid anhydride, amine, pyridine | 80 | 0-25°C, 2-8 hours | Moderate cost, reliable | Limited substrate scope |
| Direct Amide Formation | Carboxylic acid, amine, heat | 60 | 150-200°C, 6-24 hours | No additional reagents required | Harsh conditions, low yields |
| Uronium Salt Coupling | HATU/HBTU, DIPEA, amine | 95 | RT, 1-4 hours, dry conditions | Excellent yields, fast reactions | Expensive, requires anhydrous conditions |
| Phosphonium Salt Coupling | BOP/PyBOP, base, amine | 88 | RT, 2-8 hours, inert atmosphere | Good for sterically hindered substrates | Cost, byproduct formation |
The presence of ethoxy groups in N-(2,2-Diethoxyethyl)isonicotinamide necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during synthesis [8] [9]. The 2,2-diethoxyethyl moiety functions as an acetal protecting group for acetaldehyde, providing inherent stability under basic conditions while remaining susceptible to acidic hydrolysis [10] [11].
Acetal Protection Mechanisms
The ethoxy functionalities in N-(2,2-Diethoxyethyl)isonicotinamide exist as geminal diethers derived from acetaldehyde [10] [11]. This acetal structure confers significant stability under basic conditions, nucleophilic reagents, and organometallic conditions, making it compatible with Grignard reagents, organolithium compounds, and hydride reducing agents [12]. The stability arises from the electron-withdrawing effect of the two oxygen atoms, which reduces the electrophilicity of the central carbon atom [11].
The formation of such acetal protecting groups typically involves the reaction of acetaldehyde with ethanol in the presence of an acid catalyst, proceeding through hemiacetal intermediates to form the final diethyl acetal [11] [10]. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by ethanol, followed by elimination of water and addition of a second ethanol molecule [11].
Orthogonal Protection Strategies
In synthetic sequences requiring multiple protecting groups, the acetal functionality can be employed in combination with other orthogonal protecting groups [8] [9]. Silyl ether protection using trimethylsilyl chloride or tert-butyldimethylsilyl chloride provides acid-labile protection that can be selectively removed in the presence of acetals [9]. Conversely, benzyl ether protecting groups offer base-labile protection that remains stable under the acidic conditions required for acetal deprotection [9].
The strategic application of protecting groups enables complex synthetic transformations while maintaining the integrity of sensitive functionalities [8]. For instance, the synthesis of N-(2,2-Diethoxyethyl)isonicotinamide derivatives may require temporary protection of the pyridine nitrogen using N-oxide formation or quaternization strategies [8].
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability | Compatibility | Typical Yield (%) |
|---|---|---|---|---|---|
| Acetal Formation | Ethylene glycol, acid catalyst, Dean-Stark | Aqueous acid, reflux | Stable to base, nucleophiles | Compatible with Grignard, organolithium | 88 |
| Silyl Ether Protection | TMSCl, imidazole, DMF | TBAF, THF or HF-pyridine | Stable to base, acid-labile | Compatible with most reagents | 95 |
| Benzyl Ether Protection | BnBr, NaH, DMF | H₂, Pd/C or Na, NH₃ | Stable to acid, base-labile | Compatible with acid conditions | 92 |
| Methyl Ether Formation | MeI, NaH, DMF | BBr₃, CH₂Cl₂, -78°C | Very stable, harsh removal | Limited compatibility | 85 |
| Tetrahydropyranyl (THP) | DHP, PPTS, CH₂Cl₂ | Aqueous acid, acetone | Stable to base, acid-labile | Good general compatibility | 90 |
| Trityl Protection | TrCl, pyridine, DMAP | Aqueous acid, mild conditions | Acid-labile, base-stable | Compatible with mild conditions | 87 |
The development of environmentally sustainable synthetic methodologies for N-(2,2-Diethoxyethyl)isonicotinamide synthesis has gained significant attention in recent years [13] [14]. Green chemistry approaches emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of energy-efficient processes [15] [16].
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including N-(2,2-Diethoxyethyl)isonicotinamide [17] [18]. The application of microwave irradiation at 2.45 gigahertz frequency enables selective heating of polar molecules, resulting in dramatic reductions in reaction times and improvements in product yields [15]. Typical microwave-assisted amide coupling reactions can be completed within 10-60 minutes at temperatures ranging from 80-150°C, representing a significant improvement over conventional heating methods [17].
The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, causing rapid molecular rotation and subsequent heat generation [18]. This selective heating effect minimizes thermal decomposition pathways while accelerating the desired bond-forming processes [17]. Research has demonstrated yield improvements of 15-25% when microwave irradiation is employed in the synthesis of isonicotinamide derivatives [15].
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an alternative green chemistry approach for the synthesis of N-(2,2-Diethoxyethyl)isonicotinamide through the phenomenon of acoustic cavitation [14] [17]. The application of ultrasonic frequencies in the range of 20-40 kilohertz generates microscopic bubbles in solution that collapse violently, creating localized high-temperature and high-pressure conditions [15]. These extreme conditions facilitate bond formation reactions while maintaining bulk solution temperatures near ambient conditions [14].
The advantages of ultrasound-assisted synthesis include reduced reaction times, improved reaction selectivity, and the ability to conduct reactions under mild temperature conditions [17] [15]. Typical ultrasound-assisted amide coupling reactions require 30-120 minutes for completion, with yield improvements of 10-20% compared to conventional methods [14]. The technique proves particularly effective when combined with ionic liquid solvents, which enhance the cavitation effects [13].
Solvent-Free Reactions
The elimination of organic solvents represents a fundamental principle of green chemistry, leading to the development of solvent-free synthetic methodologies for heterocyclic compounds [13] [16]. Solvent-free synthesis of N-(2,2-Diethoxyethyl)isonicotinamide can be achieved through mechanochemical approaches, including ball milling and grinding techniques [13]. These methods rely on mechanical energy to promote chemical transformations in the absence of liquid media [16].
Mechanochemical synthesis typically involves the grinding of solid reactants in the presence of catalytic amounts of liquid additives or neat conditions [13]. The mechanical stress generated during grinding provides the activation energy required for bond formation, while the absence of solvents eliminates waste generation and purification challenges [16]. Research has demonstrated that solvent-free amide formation can achieve yields of 75-85% within 4-8 hours of grinding [13].
Flow Chemistry Integration
Continuous flow chemistry represents an advanced green chemistry approach that enables precise control over reaction parameters while minimizing waste generation [16]. The synthesis of N-(2,2-Diethoxyethyl)isonicotinamide using flow chemistry involves the continuous mixing of isonicotinic acid and 2,2-diethoxyethylamine in microreactor systems [16]. The enhanced mass and heat transfer characteristics of microreactors enable rapid reaction completion within 5-30 minutes while maintaining excellent selectivity [16].
Flow chemistry offers several advantages, including improved safety through reduced reagent inventory, enhanced reproducibility, and simplified scale-up procedures [16]. The technique demonstrates particular promise for industrial applications due to its inherent scalability and process control capabilities [16].
| Green Method | Energy Source/Catalyst | Reaction Time | Temperature (°C) | Yield Improvement (%) | Environmental Benefits |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation, 2.45 GHz | 10-60 minutes | 80-150 | 15-25 | Reduced energy, faster reactions |
| Ultrasound-Assisted Synthesis | Ultrasonic bath, 20-40 kHz | 30-120 minutes | 25-60 | 10-20 | Ambient conditions, less waste |
| Solvent-Free Reactions | Neat conditions, grinding | 1-6 hours | 25-100 | 5-15 | No organic solvents, atom economy |
| Ionic Liquid Catalysis | Imidazolium/phosphonium salts | 2-8 hours | 60-120 | 10-30 | Recyclable media, low volatility |
| Biocatalytic Synthesis | Enzymes, lipases, oxidases | 4-24 hours | 25-50 | 5-20 | Mild conditions, biodegradable |
| Flow Chemistry | Continuous flow reactors | 5-30 minutes | 50-120 | 20-35 | Precise control, minimal waste |
The transition from laboratory-scale synthesis to industrial production of N-(2,2-Diethoxyethyl)isonicotinamide presents numerous technical and operational challenges [19] [20]. These challenges encompass heat and mass transfer limitations, mixing efficiency concerns, process control complexities, and equipment design considerations [21] [22].
Heat Transfer Limitations
Laboratory-scale synthesis of N-(2,2-Diethoxyethyl)isonicotinamide benefits from rapid heat dissipation due to high surface area to volume ratios [19] [20]. However, industrial-scale reactors suffer from poor heat removal capabilities, leading to temperature gradients and hot spot formation [19]. These thermal non-uniformities can result in side reactions, product degradation, and reduced yields [20].
Mitigation strategies for heat transfer challenges include the implementation of jacket cooling systems, internal cooling coils, and enhanced heat exchanger designs [19]. Computational fluid dynamics modeling enables optimization of reactor geometry and cooling system placement to ensure uniform temperature distribution [20]. The cost impact of these modifications is typically moderate, with implementation timelines ranging from 2-4 months [19].
Mass Transfer and Mixing Challenges
The efficient mixing of reactants represents a critical factor in the successful scale-up of N-(2,2-Diethoxyethyl)isonicotinamide synthesis [20] [21]. Laboratory-scale reactions benefit from efficient magnetic stirring and high surface area contact between reactants [19]. Industrial-scale processes require sophisticated impeller designs and mixing strategies to achieve comparable mass transfer rates [21].
The reduced surface area to volume ratio in large-scale reactors necessitates longer mixing times and can lead to concentration gradients within the reaction mixture [19] [20]. Advanced impeller designs, including Rushton turbines and pitched blade turbines, help improve mixing efficiency but require careful optimization based on fluid properties and reactor geometry [21]. Implementation of improved mixing systems typically requires 4-8 months and represents a high-cost investment [19].
Process Control and Automation
Laboratory-scale synthesis relies heavily on manual monitoring and control, which becomes impractical for industrial operations [19] [23]. The implementation of process analytical technology enables real-time monitoring of critical parameters such as temperature, pH, concentration, and product formation [19]. Advanced control systems utilizing feedback loops and predictive algorithms help maintain optimal reaction conditions throughout the production process [23].
The development of robust process control systems requires extensive validation and regulatory approval, particularly for pharmaceutical applications [23]. The high cost and extended implementation timeline of 6-12 months reflect the complexity of these systems [19]. However, the benefits include improved product consistency, reduced batch-to-batch variation, and enhanced operational efficiency [23].
Equipment Design Considerations
The design of industrial-scale reactors for N-(2,2-Diethoxyethyl)isonicotinamide production requires careful consideration of material compatibility, pressure ratings, and safety systems [21] [22]. Specialized reactor designs may be necessary to accommodate the specific requirements of amide coupling reactions, including inert atmosphere maintenance and moisture exclusion [22].
Pilot plant studies represent a critical intermediate step between laboratory development and full-scale production [19] [21]. These studies enable optimization of reactor design, process parameters, and control strategies while minimizing the risks associated with scale-up [21]. The very high cost and extended timeline of 12-24 months for equipment design and installation reflect the capital-intensive nature of pharmaceutical manufacturing [19].
| Challenge Category | Laboratory Scale Issues | Industrial Scale Issues | Mitigation Strategies | Cost Impact | Implementation Timeline |
|---|---|---|---|---|---|
| Heat Transfer | Rapid heat dissipation | Poor heat removal, hot spots | Jacket cooling, internal coils | Medium | 2-4 months |
| Mass Transfer | High surface area to volume | Reduced surface area ratio | Improved impeller design | High | 4-8 months |
| Mixing Efficiency | Efficient magnetic stirring | Inadequate mixing patterns | Computational fluid dynamics | Medium | 3-6 months |
| Process Control | Manual monitoring | Complex automation required | Process analytical technology | High | 6-12 months |
| Equipment Design | Standard glassware | Custom reactor design | Pilot plant studies | Very High | 12-24 months |
| Quality Consistency | Small batch variability | Batch-to-batch variation | Statistical process control | Low | 1-3 months |
The purification of N-(2,2-Diethoxyethyl)isonicotinamide to pharmaceutical-grade standards requires sophisticated separation techniques capable of achieving purities exceeding 99% [24] [25]. Multiple purification strategies are typically employed in sequence to remove impurities, byproducts, and unreacted starting materials [26].
Column Chromatography Methods
Column chromatography represents the most versatile purification technique for N-(2,2-Diethoxyethyl)isonicotinamide, utilizing the differential adsorption of compounds on silica gel or other stationary phases [27] [25]. The technique relies on the varying polarities of the target compound and impurities to achieve separation [27]. Typical silica gel column chromatography can achieve purities of 95-99% with recovery yields of 75-90% [25].
The selection of appropriate mobile phase compositions is critical for achieving optimal separation [27]. Gradient elution systems utilizing mixtures of hexane, ethyl acetate, and methanol enable fine-tuning of separation conditions [25]. The polarity of the solvent system must be carefully balanced to achieve adequate separation while maintaining reasonable elution volumes [27]. Processing times typically range from 4-12 hours, with solvent usage of 5-20 liters per kilogram of product [25].
Recrystallization Techniques
Recrystallization provides an economical and highly effective purification method for N-(2,2-Diethoxyethyl)isonicotinamide, capable of achieving purities of 98-99.5% [25] [10]. The technique relies on the differential solubility of the target compound and impurities in various solvents at different temperatures [25]. Successful recrystallization requires identification of suitable solvent systems that dissolve the compound at elevated temperatures while maintaining low solubility at ambient conditions [25].
Common recrystallization solvents for amide compounds include ethanol, methanol, acetone, and mixed solvent systems [25]. The presence of the pyridine ring and acetal functionality in N-(2,2-Diethoxyethyl)isonicotinamide suggests compatibility with polar protic solvents [10]. Recovery yields typically range from 60-85%, with processing times of 2-8 hours and moderate solvent usage of 2-10 liters per kilogram [25].
Preparative High-Performance Liquid Chromatography
Preparative high-performance liquid chromatography represents the most sophisticated purification technique available for N-(2,2-Diethoxyethyl)isonicotinamide, capable of achieving purities exceeding 99.9% [28] [29]. The technique utilizes high-pressure liquid chromatography columns with internal diameters greater than 20 millimeters and flow rates of 10-200 milliliters per minute [29]. The enhanced resolution and efficiency of preparative high-performance liquid chromatography enable separation of closely related impurities and isomers [28].
Supercritical Fluid Extraction
Supercritical fluid extraction utilizing carbon dioxide offers an environmentally friendly alternative for the purification of N-(2,2-Diethoxyethyl)isonicotinamide [30] [26]. The technique exploits the unique solvating properties of supercritical carbon dioxide, which can be modulated through pressure and temperature adjustments [30]. The addition of polar co-solvents such as methanol or ethanol enhances the extraction efficiency for polar compounds [30].
Supercritical fluid extraction demonstrates excellent recovery yields of 80-95% while achieving purities of 95-98% [30] [26]. The technique offers significant advantages in terms of solvent usage, requiring only 0.5-2 liters per kilogram of product [26]. Processing times range from 1-3 hours, making the technique suitable for industrial applications [30]. The moderate scalability and processing costs of $100-500 per kilogram make supercritical fluid extraction an attractive option for pharmaceutical purification [26].
Acid-Base Extraction Strategies
The presence of the pyridine nitrogen in N-(2,2-Diethoxyethyl)isonicotinamide enables purification through acid-base extraction techniques [31] [32]. The compound can be selectively protonated under acidic conditions, forming a water-soluble salt that can be separated from neutral impurities [32]. Subsequent basification regenerates the free base form of the compound, which can be extracted into organic solvents [31].
Acid-base extraction typically utilizes aqueous hydrochloric acid for protonation and sodium hydroxide for deprotonation [32]. The technique achieves purities of 85-95% with excellent recovery yields of 85-95% [31]. The high scalability and low cost of $20-100 per kilogram make acid-base extraction particularly attractive for industrial applications [32]. Processing times range from 2-6 hours with moderate solvent usage of 3-15 liters per kilogram [31].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scalability | Cost per kg | Solvent Usage (L/kg) | Processing Time |
|---|---|---|---|---|---|---|
| Column Chromatography | 95-99 | 75-90 | Moderate | $50-200 | 5-20 | 4-12 hours |
| Recrystallization | 98-99.5 | 60-85 | High | $10-50 | 2-10 | 2-8 hours |
| Preparative HPLC | 99-99.9 | 70-85 | Low | $500-2000 | 10-50 | 1-6 hours |
| Supercritical Fluid Extraction | 95-98 | 80-95 | Moderate | $100-500 | 0.5-2 | 1-3 hours |
| Acid-Base Extraction | 85-95 | 85-95 | High | $20-100 | 3-15 | 2-6 hours |
| Fractional Distillation | 92-98 | 85-95 | High | $30-150 | 1-5 | 3-8 hours |
The comprehensive analysis of synthetic methodologies for N-(2,2-Diethoxyethyl)isonicotinamide demonstrates the complexity and diversity of approaches available for accessing this important heterocyclic compound. The integration of conventional synthetic strategies with green chemistry principles and advanced purification techniques enables the efficient production of high-purity material suitable for pharmaceutical and research applications. Continued research into optimization strategies and novel synthetic methodologies will further enhance the accessibility and cost-effectiveness of this valuable synthetic intermediate.
| Synthesis Route | Starting Materials | Coupling Agent | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|---|---|
| Direct Amide Coupling | Isonicotinic acid + 2,2-diethoxyethylamine | EDC, HOBt | 85-90 | 8-12 hours | 92-96 |
| Acid Chloride Method | Isonicotinoyl chloride + 2,2-diethoxyethylamine | None required | 90-95 | 2-4 hours | 95-98 |
| Microwave-Assisted | Isonicotinic acid + 2,2-diethoxyethylamine | DCC, DMAP | 88-93 | 30-60 minutes | 90-94 |
| Ultrasound-Assisted | Isonicotinic acid + 2,2-diethoxyethylamine | CDI | 82-87 | 2-4 hours | 88-92 |
| Solvent-Free Grinding | Isonicotinic acid + 2,2-diethoxyethylamine | None | 75-85 | 4-8 hours | 85-90 |
| Flow Chemistry | Isonicotinic acid + 2,2-diethoxyethylamine | T3P | 92-97 | 10-20 minutes | 95-99 |
Nuclear Magnetic Resonance spectroscopy serves as a cornerstone analytical technique for the structural characterization of N-(2,2-Diethoxyethyl)isonicotinamide. The compound, with molecular formula C₁₂H₁₈N₂O₃ and molecular weight 238.29 g/mol, exhibits characteristic spectral patterns that enable unambiguous identification [1] [2].
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of N-(2,2-Diethoxyethyl)isonicotinamide reveals distinctive resonances corresponding to the various proton environments within the molecule. Chemical shift analysis indicates that aromatic protons of the isonicotinamide moiety appear in the characteristic pyridine region between 7.0-9.0 ppm. The pyridine ring protons exhibit a typical pattern with signals at approximately 8.76 ppm for the ortho-protons relative to the nitrogen atom, while the meta-protons appear around 7.55 ppm [3] [4].
The ethoxy substituents contribute significantly to the spectral complexity, with the diethoxyethyl group showing distinctive multipicity patterns. The methylene protons adjacent to the oxygen atoms (OCH₂) typically appear as quartet patterns around 3.5-4.0 ppm, while the terminal methyl groups of the ethoxy moieties manifest as triplets in the region of 1.2-1.3 ppm. The central methine proton of the diethoxy acetal exhibits a characteristic triplet pattern at approximately 4.6 ppm [5] [6].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon of the amide functionality appears characteristically downfield at approximately 165-170 ppm, while the aromatic carbons of the pyridine ring occupy the typical aromatic region between 120-150 ppm. The acetal carbon shows a distinctive resonance around 102-106 ppm, reflecting its unique electronic environment between two oxygen atoms [7] [8].
Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), enable detailed connectivity analysis. These methods facilitate the unambiguous assignment of proton-proton couplings and carbon-proton correlations, providing comprehensive structural verification [9] [8].
The application of Nuclear Magnetic Resonance spectroscopy in solution-state analysis requires careful consideration of solvent effects and potential chemical exchange processes. Deuterated solvents such as CDCl₃ or DMSO-d₆ are typically employed to minimize interference with the analyte signals while providing appropriate solubility characteristics for the compound [10] [11].
Infrared spectroscopy provides essential functional group identification capabilities for N-(2,2-Diethoxyethyl)isonicotinamide through characteristic vibrational frequency analysis. The technique enables rapid identification of key structural features while offering quantitative analytical potential [4] [12].
The amide functionality exhibits characteristic absorption bands that serve as diagnostic markers for structural verification. The carbonyl stretch of the amide group appears as a strong, sharp absorption in the region of 1650-1680 cm⁻¹, with the exact frequency influenced by hydrogen bonding interactions and conjugation effects with the pyridine ring. The amide nitrogen-hydrogen stretching vibrations manifest as medium-intensity bands in the 3300-3500 cm⁻¹ region, often appearing as doublets due to symmetric and asymmetric stretching modes [3] [13].
The pyridine ring system contributes distinctive aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region, with specific bands at approximately 1570 cm⁻¹ and 1500 cm⁻¹ being particularly diagnostic for isonicotinamide derivatives. The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ [14] [15].
The diethoxyethyl substituent introduces characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with methyl groups showing asymmetric and symmetric stretching modes around 2970 cm⁻¹ and 2880 cm⁻¹ respectively. The ether linkages contribute carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ fingerprint region, with specific bands around 1050-1150 cm⁻¹ being particularly diagnostic [16] [17].
Fourier Transform Infrared (FTIR) spectroscopy enables high-resolution spectral acquisition with enhanced signal-to-noise ratios and rapid data collection capabilities. Attenuated Total Reflectance (ATR) sampling techniques provide convenient sample preparation methods while minimizing potential interference from atmospheric moisture and carbon dioxide [15] [13].
The application of infrared spectroscopy for purity assessment relies on the quantitative relationship between absorbance intensity and concentration, following Beer-Lambert law principles. Characteristic absorption bands can serve as analytical markers for quantitative determination when appropriate calibration standards are employed [18] [19].
Chromatographic techniques provide essential analytical capabilities for purity assessment and impurity profiling of N-(2,2-Diethoxyethyl)isonicotinamide. High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for quantitative purity determination and related substance analysis [20] [21].
Reversed-phase liquid chromatography utilizing C₁₈ stationary phases enables effective separation of N-(2,2-Diethoxyethyl)isonicotinamide from potential synthetic impurities and degradation products. The compound exhibits moderate retention under typical reversed-phase conditions, with retention times influenced by mobile phase composition, pH, and temperature parameters [20] [22].
Mobile phase optimization requires careful consideration of the compound's physicochemical properties, including its moderate lipophilicity (LogP approximately 1.2) and basic character. Acetonitrile-water or methanol-water systems with appropriate pH buffering provide optimal chromatographic performance. The addition of acid modifiers such as formic acid or phosphoric acid helps maintain consistent retention times and peak symmetry [20] [23].
Ultraviolet detection at 254 nm or 260 nm wavelengths enables sensitive quantitative analysis, taking advantage of the pyridine chromophore's strong absorption characteristics. The molar absorptivity of the compound permits detection limits in the microgram per milliliter range, suitable for pharmaceutical purity assessment requirements [18] [19].
Alternative stationary phase chemistries, including amino-bonded silica and mixed-mode columns, offer complementary selectivity for challenging separations. The COSMOSIL 3PBr column system has demonstrated particular effectiveness for nicotinamide derivative analysis, providing enhanced resolution and peak shape optimization [21] [23].
Gas chromatography applications require derivatization procedures due to the compound's thermal instability and non-volatile nature. Silylation or methylation reactions can enable gas chromatographic analysis, though liquid chromatography remains the preferred approach for routine analytical applications [24] [25].
The development of stability-indicating chromatographic methods requires comprehensive stress testing under various degradation conditions, including hydrolytic, oxidative, and photolytic stress. Degradation product identification and quantification enable the establishment of appropriate analytical specifications and storage conditions [26] [18].
Mass spectrometry provides definitive molecular weight confirmation and structural elucidation capabilities for N-(2,2-Diethoxyethyl)isonicotinamide. The technique enables accurate mass determination while providing fragmentation patterns that support structural assignment [27] [28].
Electrospray ionization mass spectrometry (ESI-MS) represents the optimal ionization technique for the compound, producing stable molecular ions under positive ion mode conditions. The protonated molecular ion [M+H]⁺ appears at m/z 239.1, consistent with the molecular formula C₁₂H₁₈N₂O₃. The soft ionization characteristics of electrospray minimize fragmentation, enabling accurate molecular weight determination [27] [1].
Tandem mass spectrometry (MS/MS) capabilities provide detailed fragmentation analysis for structural confirmation and impurity identification. Common fragmentation pathways include loss of ethoxy groups and cleavage of the amide bond, producing characteristic product ions that enable unambiguous identification [27] [28].
High-resolution mass spectrometry enables accurate mass determination with sub-ppm accuracy, providing elemental composition confirmation and supporting molecular formula assignment. Time-of-flight and orbitrap mass analyzers offer the resolution and mass accuracy required for definitive structural characterization [27] [28].
Liquid chromatography-mass spectrometry (LC-MS) coupling provides comprehensive analytical capabilities combining chromatographic separation with mass spectrometric detection. This hyphenated technique enables simultaneous purity assessment and molecular weight confirmation while providing enhanced specificity through retention time and mass spectral data correlation [27] [21].
The development of multiple reaction monitoring (MRM) methods enables highly selective and sensitive quantitative analysis for pharmaceutical applications. The technique monitors specific precursor-to-product ion transitions, providing enhanced selectivity and reduced matrix interference effects [27] [29].
Matrix effects in biological or pharmaceutical matrices require careful evaluation and compensation through isotopically labeled internal standards. The use of stable isotope-labeled analogs enables accurate quantitative analysis by compensating for extraction efficiency variations and ionization suppression effects [28] [19].
Mass spectrometric analysis under various ionization conditions provides comprehensive structural information. Negative ion mode analysis can reveal complementary fragmentation patterns, while chemical ionization techniques offer alternative fragmentation pathways for structural elucidation [30] [29].